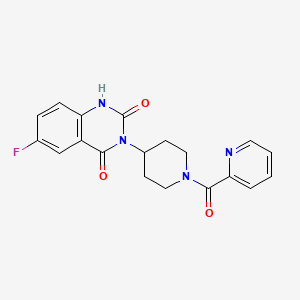

6-氟-3-(1-吡啶甲酰哌啶-4-基)喹唑啉-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-fluoro-3-(1-picolinoylpiperidin-4-yl)quinazoline-2,4(1H,3H)-dione, also known as FPQ, is a synthetic compound that has shown potential in various scientific research applications.

作用机制

6-fluoro-3-(1-picolinoylpiperidin-4-yl)quinazoline-2,4(1H,3H)-dione binds to the ATP-binding pocket of CDK4, preventing the phosphorylation of retinoblastoma protein (Rb) and subsequent progression of the cell cycle. This results in cell cycle arrest and apoptosis in cancer cells.

Biochemical and Physiological Effects:

In addition to its potential as a cancer treatment, 6-fluoro-3-(1-picolinoylpiperidin-4-yl)quinazoline-2,4(1H,3H)-dione has also been studied for its effects on various biochemical and physiological processes. Studies have shown that 6-fluoro-3-(1-picolinoylpiperidin-4-yl)quinazoline-2,4(1H,3H)-dione can inhibit the growth of various bacteria and fungi, as well as reduce inflammation and oxidative stress in cells.

实验室实验的优点和局限性

6-fluoro-3-(1-picolinoylpiperidin-4-yl)quinazoline-2,4(1H,3H)-dione has several advantages for lab experiments, including its high potency and selectivity for CDK4, as well as its ability to induce cell cycle arrest and apoptosis in cancer cells. However, 6-fluoro-3-(1-picolinoylpiperidin-4-yl)quinazoline-2,4(1H,3H)-dione also has limitations, including its low solubility in water and potential toxicity to non-cancerous cells.

未来方向

Future research on 6-fluoro-3-(1-picolinoylpiperidin-4-yl)quinazoline-2,4(1H,3H)-dione could focus on improving its solubility and reducing its toxicity, as well as exploring its potential as a treatment for other diseases beyond cancer. Additionally, further studies could investigate the effects of 6-fluoro-3-(1-picolinoylpiperidin-4-yl)quinazoline-2,4(1H,3H)-dione on various signaling pathways and its potential for combination therapy with other cancer treatments.

合成方法

6-fluoro-3-(1-picolinoylpiperidin-4-yl)quinazoline-2,4(1H,3H)-dione can be synthesized through a multi-step process involving the reaction of 6-fluoro-3-nitroquinazoline-2,4(1H,3H)-dione with 1-picolinoylpiperidine in the presence of a reducing agent such as tin (II) chloride. The resulting intermediate is then subjected to cyclization with the aid of a base to yield 6-fluoro-3-(1-picolinoylpiperidin-4-yl)quinazoline-2,4(1H,3H)-dione.

科学研究应用

抗菌活性

该化合物已被用于合成N-取代的6-氟-3-(哌啶-4-基)-1,2-苯并恶唑衍生物,这些衍生物对金黄色葡萄球菌显示出抗菌作用 . 抗菌评价采用琼脂孔扩散法进行 .

抗菌药物开发

该化合物在开发新的抗菌药物方面具有潜在的应用价值。 抗菌剂的局限性包括毒性、通过改变基因序列对抗现有药物的耐药性以及药代动力学差异 .

铃木-宫浦偶联

该化合物可能在铃木-宫浦偶联反应中得到应用,该反应是一种广泛应用的过渡金属催化的碳-碳键形成反应 .

神经退行性疾病研究

该化合物已被用于开发一种正电子发射断层扫描(PET)成像剂,用于检测由聚集的tau蛋白组成的神经纤维缠结(NFTs),这些缠结是包括阿尔茨海默病在内的几种神经退行性疾病的病理标志物 .

抗结核活性

该化合物的某些衍生物显示出中等抗结核活性,MIC值为25 µM .

帕金森病研究

该化合物已被用于合成一种新的化合物,用于开发一种正电子发射断层扫描(PET)成像剂,用于检测大脑中富含亮氨酸重复的激酶2(LRRK2)活性,这与帕金森病有关 .

属性

IUPAC Name |

6-fluoro-3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O3/c20-12-4-5-15-14(11-12)17(25)24(19(27)22-15)13-6-9-23(10-7-13)18(26)16-3-1-2-8-21-16/h1-5,8,11,13H,6-7,9-10H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSMDPGKRXOFNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2457492.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-fluorophenyl)methanone oxalate](/img/structure/B2457493.png)

![2-Ethylsulfanyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B2457495.png)

![6-Azaspiro[2.5]oct-1-ene;hydrochloride](/img/structure/B2457497.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2457505.png)